molecular formula C10H14BNO4 B3204475 (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid CAS No. 1036762-00-1

(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid

Cat. No. B3204475
CAS RN: 1036762-00-1
M. Wt: 223.04 g/mol
InChI Key: JMSJBOIROKJFHD-UHFFFAOYSA-N
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Description

“(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid” is an organic compound. It is a derivative of tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound is a part of the family of boronic acids, which are known for their roles in various chemical reactions, particularly in organic synthesis .


Synthesis Analysis

The synthesis of “this compound” can be complex. One commonly used method involves the reaction of benzylamine with o-chlorophenylboronic acid . Another method involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a tetrahydropyran ring system, which consists of five carbon atoms and an oxygen atom . The compound also contains a pyridinyl group and a boronic acid group .


Chemical Reactions Analysis

“this compound” is a reagent in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity . It is also used in the synthesis of organic semiconductors .

Safety and Hazards

“(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid” is an organic compound and generally has a certain level of toxicity and irritability . During operation, personal protective equipment such as protective gloves, glasses, and masks should be worn to avoid direct skin contact and inhalation of vapors . In storage and handling, it should be avoided from contact with oxidizers and strong acids to prevent dangerous reactions .

properties

IUPAC Name

[2-(oxan-4-yloxy)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c13-11(14)8-1-4-12-10(7-8)16-9-2-5-15-6-3-9/h1,4,7,9,13-14H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSJBOIROKJFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OC2CCOCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726140
Record name {2-[(Oxan-4-yl)oxy]pyridin-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1036762-00-1
Record name B-[2-[(Tetrahydro-2H-pyran-4-yl)oxy]-4-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036762-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Oxan-4-yl)oxy]pyridin-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-bromo-2-(tetrahydro-pyran-4-yloxy)-pyridine (0.2 g, 0.77 mmol) in DMSO (5 ml) (degassed by bubbling N2 through) was added 4,4,5,5,4′,4′,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (0.39 g, 1.55 mmol) and potassium acetate (0.27 g, 2.31 mmol). PdCl2ddpf (0.028 g, 0.04 mmol) was added, the reaction mixture again degassed and then heated at 100° C. for 5 h. The compound was passed through a C18 reverse phase chromatography column to afford desired product, used crude. MS: [MH]+ 224.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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